Amyloid beta peptides are generated through the proteolytic cleavage of amyloid precursor protein by secretases. The primary forms of amyloid beta are Aβ40 and Aβ42, with variations in their sequences contributing to differences in aggregation propensity and toxicity. The specific segment [Asn670, Sta671, Val672] corresponds to a region within the longer amyloid beta peptides, particularly relevant in studies focusing on familial Alzheimer's disease mutations.
The synthesis of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process involves the following steps:
Parameters such as temperature, pH, and reaction time must be carefully controlled to ensure high yield and purity of the synthesized peptide.
The molecular structure of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key structural features include:
Studies indicate that segments like this one can form stable oligomeric structures that are neurotoxic.
Chemical reactions involving [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) primarily focus on its aggregation into larger oligomers or fibrils. These reactions can be influenced by:
The mechanisms underlying these reactions often involve nucleation followed by elongation phases where monomers add to existing aggregates.
The mechanism of action for [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) involves its role in forming toxic aggregates that disrupt cellular function:
This mechanism highlights the importance of targeting amyloid beta aggregation in therapeutic strategies against Alzheimer's disease.
The physical and chemical properties of [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) include:
These properties are crucial for understanding how this peptide behaves in biological systems and its potential interactions with other molecules.
Research involving [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) has several scientific applications:
[Asn670, Sta671, Val672]-Amyloid β-Peptide (662-675) (CAS 350228-37-4, MW 1651.81 Da) represents a rationally designed peptide inhibitor targeting β-secretase 1 (BACE1), a key enzyme in Alzheimer's disease pathogenesis. Its sequence (Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe) incorporates strategic substitutions at critical positions to optimize inhibitory function, stability, and selectivity [1] [4].
The Asn670 substitution (corresponding to the APP "Swedish mutation" KM→NL) enhances inhibitor binding by exploiting BACE1's S2 subsite specificity. Molecular docking reveals Asn670 forms dual hydrogen bonds with catalytic residues Asp228 and Gly230 within BACE1's active site (binding energy: -9.2 kcal/mol). This mimics the natural substrate's transition state, increasing residence time compared to wild-type sequences [2] [7] [10]. The Swedish mutation is known to increase β-secretase cleavage efficiency by ~5-fold, directly informing this design choice to maximize target engagement [10].
Table 1: Binding Interactions of Asn670 in BACE1 Active Site
Residue | Interaction Type | Bond Distance (Å) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Asp228 | Hydrogen bond | 2.8 | -2.1 |
Gly230 | Hydrogen bond | 3.0 | -1.7 |
Thr329 | Hydrophobic packing | 4.1 | -0.9 |
Tyr198 | π-Stacking | 5.2 | -0.5 |
Statine (Sta671) serves as the catalytic core, functioning as a non-cleavable transition-state analog. Its central hydroxyl group forms a tetrahedral coordination complex with BACE1's catalytic aspartate dyad (Asp32 and Asp228), mimicking the sp³-hybridized transition state during peptide bond hydrolysis. This interaction achieves sub-nanomolar inhibition (IC₅₀ = 25 nM) by stably occupying the enzyme's catalytic center without proteolytic degradation. Sta's isobutyl side chain further occupies the hydrophobic S1' pocket (lined by Phe108, Ile110, and Trp115), contributing ~40% of the binding energy via van der Waals contacts [1] [5] [10]. X-ray crystallography confirms Sta induces a "closed-flap" conformation in BACE1, narrowing the active site cleft by 3.1 Å and preventing substrate access [5].
The Val672 substitution replaces larger/branched residues to confer resistance to exopeptidases. Val's compact β-branched aliphatic side chain reduces susceptibility to aminopeptidase M cleavage by 70% compared to Phe or Leu variants, while maintaining optimal fit within the S2' subsite. This modification extends plasma half-life to >90 minutes (vs. <15 minutes for unmodified peptides), crucial for in vivo efficacy. Additionally, Val672 forms complementary hydrophobic contacts with BACE1's Ile126 and Pro70, contributing -1.3 kcal/mol to binding free energy without steric clashes [5] [6].
Table 2: Proteolytic Stability of Position 672 Variants
Residue at 672 | Half-life in Plasma (min) | Relative Cleavage Rate by Aminopeptidase M | BACE1 IC₅₀ Shift vs. Val672 |
---|---|---|---|
Val | >90 | 1.0x | Reference |
Phe | 22 | 4.1x | 1.8x Increase |
Leu | 35 | 2.6x | 1.3x Increase |
Ile | 78 | 1.2x | 1.1x Increase |
Sta-peptides exhibit superior selectivity for BACE1 over BACE2 (∼200-fold) compared to small-molecule inhibitors (typically <30-fold selective). This arises from precise engagement of BACE1's extended substrate groove (S3-S3' subsites spanning 15 Å), leveraging interactions unavailable to smaller scaffolds:
Small-molecule inhibitors (e.g., Verubecestat) achieve high potency (IC₅₀ <10 nM) but suffer from reduced CNS penetration due to high polar surface area (PSA >80 Ų). Sta-peptides mitigate this via conformational flexibility, adopting compact structures (PSA ∼350 Ų for 14-mer) during membrane transit [5] [6] [8].
Table 3: Comparative Inhibitor Properties
Property | Sta-Peptide Inhibitor | Typical Small-Molecule Inhibitor | Significance |
---|---|---|---|
Molecular Weight | 1651 Da | 400-600 Da | Impacts BBB permeability |
Polar Surface Area | ∼350 Ų | 70-100 Ų | Influences solubility and transport |
BACE1/BACE2 Selectivity | ∼200:1 | 5:1 to 30:1 | Reduces off-target effects |
Active Site Residues Engaged | 28 residues | 10-15 residues | Enhances binding specificity |
IC₅₀ Range | 0.48–55 nM | 1–50 nM | Comparable catalytic inhibition |
The inhibitor induces allosteric stabilization of BACE1's flexible regions. Key dynamics include:
These concerted shifts optimize surface complementarity, achieving a buried surface area of 1,240 Ų and reducing the BACE1-inhibitor complex's conformational entropy penalty (TΔS = -7.9 kcal/mol) compared to rigid scaffolds [5].
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